
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is a complex organic compound with the molecular formula C13H10ClIN2O. This compound is notable for its unique structure, which includes an amino group, a chloro substituent, an iodophenyl group, and a methyl group attached to the benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- typically involves multiple steps, including chlorination, iodination, and methylation reactions. One common method involves using 2-amino-N, 3-dimethylbenzamide as a reaction substrate, with trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .
Industrial Production Methods
For industrial production, the process is scaled up with considerations for atom economy and environmental friendliness. The use of magnesium chloride is preferred due to its green and economical properties. The reaction conditions are optimized to ensure high yield and selectivity, making the process suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Applications De Recherche Scientifique
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-5-chloro-N-(2-iodophenyl)benzamide: Similar structure but lacks the methyl group.
2-amino-5-chloro-N-(2-bromophenyl)-N-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
2-amino-5-chloro-N-(2-fluorophenyl)-N-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
826991-75-7 |
|---|---|
Formule moléculaire |
C14H12ClIN2O |
Poids moléculaire |
386.61 g/mol |
Nom IUPAC |
2-amino-5-chloro-N-(2-iodophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H12ClIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3 |
Clé InChI |
LIMVGIROHXCRNT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


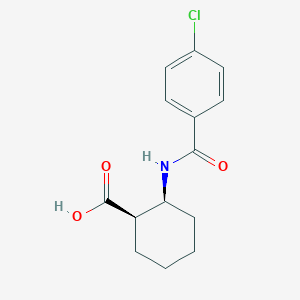
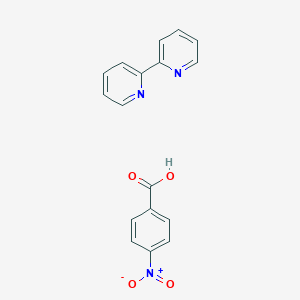
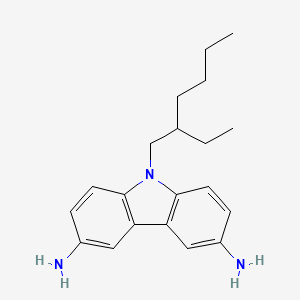

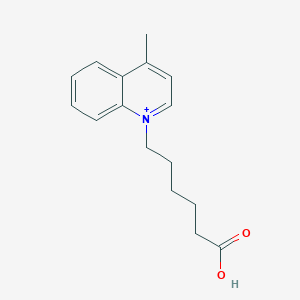
![N-(4-{[2-(3-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14209552.png)

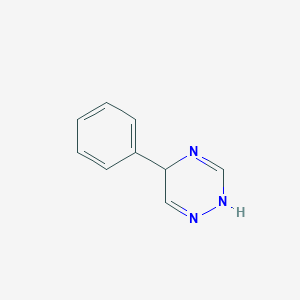
![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

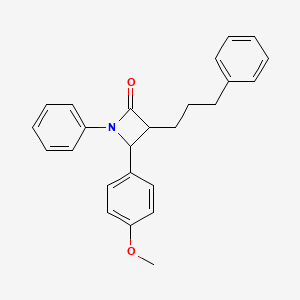
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
